Antibacterial Spectrum: E. coli Activity Relative to Synthetic Analogs
Methyl 3-acetamido-4-hydroxybenzoate serves as the synthetic precursor for antibacterial acetamidohydroxybenzoate esters. In direct comparative agar diffusion assays, the methyl ester analog (compound 3) exhibited no detectable antibacterial activity against Escherichia coli (0 mm inhibition zone), whereas the naturally occurring decyl ester (bulbiferate A, compound 1) and pentyl ester (bulbiferate B, compound 2) produced measurable inhibition zones of 6 mm and 5 mm, respectively [1]. Against methicillin-sensitive Staphylococcus aureus (MSSA), compound 3 showed a 7 mm inhibition zone, compared with 10 mm for bulbiferate A and 5 mm for bulbiferate B [1]. MIC values for all five esters tested (compounds 1–5) exceeded 200 μg/mL, indicating that the methyl ester retains measurable anti-MSSA activity despite lacking gram-negative coverage [1].
| Evidence Dimension | Antibacterial spectrum (E. coli and MSSA inhibition zone diameter) |
|---|---|
| Target Compound Data | E. coli: no activity (0 mm); MSSA: 7 mm |
| Comparator Or Baseline | Bulbiferate A (decyl ester, compound 1): E. coli 6 mm, MSSA 10 mm; Bulbiferate B (pentyl ester, compound 2): E. coli 5 mm, MSSA 5 mm |
| Quantified Difference | Complete loss of gram-negative activity (E. coli: 0 mm vs. 5–6 mm); MSSA activity intermediate (7 mm vs. 5–10 mm) |
| Conditions | Agar diffusion assay; E. coli ATCC 25922 and MSSA clinical isolate; compounds tested at 100 μg per disk |
Why This Matters
The methyl ester exhibits a narrower antibacterial spectrum than longer-chain homologs, making it the appropriate choice for research where selective anti-MSSA activity is desired without gram-negative activity confounding results.
- [1] Jayanetti DR, et al. Bulbiferates A and B: Antibacterial Acetamidohydroxybenzoates from a Marine Proteobacterium, Microbulbifer sp. J Nat Prod. 2019;82(7):1930–1934. View Source
